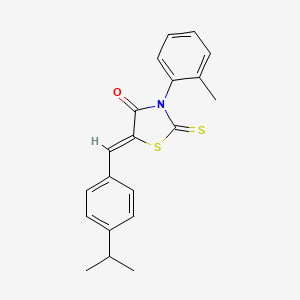
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as MPTP, is a synthetic compound with potential applications in scientific research. MPTP is a thiazolidinone derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as tyrosine hydroxylase, which is involved in the synthesis of dopamine. 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce oxidative stress, which may contribute to its biological effects.
Biochemical and Physiological Effects:
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been reported to exhibit antimicrobial activity against a range of bacteria and fungi. 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been reported to have anti-inflammatory activity, which may be useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is its potential as a therapeutic agent for neurodegenerative diseases. However, there are also limitations to its use in lab experiments. 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that may have limited solubility in certain solvents, which may affect its bioavailability and efficacy. In addition, 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one may have potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one research. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Parkinson's disease. Another direction is to explore its potential as an antimicrobial and anti-inflammatory agent. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity.
Méthodes De Synthèse
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process that involves the reaction of 2-methylbenzaldehyde with 4-isopropylbenzaldehyde in the presence of sodium hydroxide to form 5-(4-isopropylbenzylidene)-2-methylbenzaldehyde. This intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to form 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one.
Applications De Recherche Scientifique
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Parkinson's disease.
Propriétés
IUPAC Name |
(5Z)-3-(2-methylphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS2/c1-13(2)16-10-8-15(9-11-16)12-18-19(22)21(20(23)24-18)17-7-5-4-6-14(17)3/h4-13H,1-3H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDAPSDHPBGCQL-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

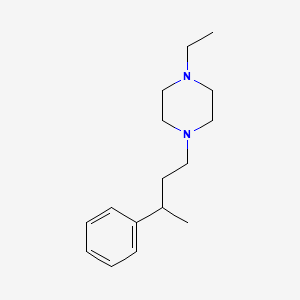
![2-[4-(3-{[1-(1-adamantyl)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5197434.png)

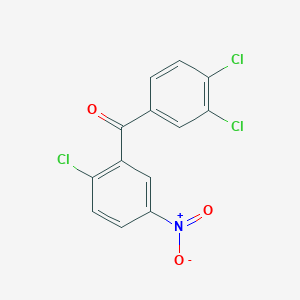
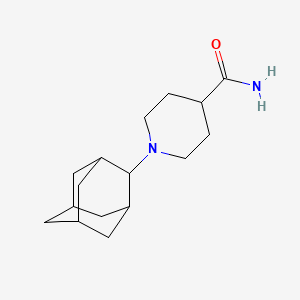
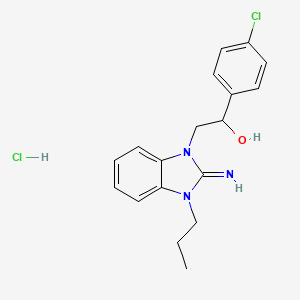
![2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5197472.png)
![1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5197487.png)
![(2S)-1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-isopropyl-4-methylpiperazine](/img/structure/B5197494.png)
![6-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5197495.png)
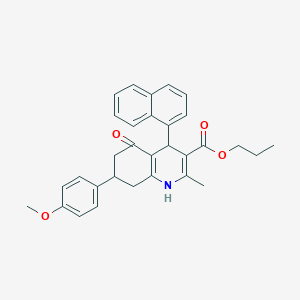

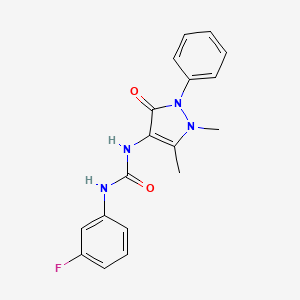
![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5197526.png)